molecular formula C8H11BrN2O2 B1593175 4-Nitrophenylethylamine hydrobromide CAS No. 69447-84-3

4-Nitrophenylethylamine hydrobromide

Cat. No.: B1593175
CAS No.: 69447-84-3
M. Wt: 247.09 g/mol
InChI Key: IXEDXMYYHOYVRD-UHFFFAOYSA-N
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Description

4-Nitrophenylethylamine hydrobromide is a chemical compound with the molecular formula C8H10N2O2.BrH. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethylamine group. This structure imparts unique chemical properties to the compound, making it valuable for various chemical reactions and applications .

Scientific Research Applications

4-Nitrophenylethylamine hydrobromide is used in various scientific research applications, including:

Safety and Hazards

4-Nitrophenylethylamine hydrobromide can cause skin irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, or spray .

Future Directions

4-Nitrophenylethylamine Hydrobromide is an attractive product due to its versatility and potential as a drug candidate . It has a wide range of applications in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenylethylamine hydrobromide can be synthesized through several methods. One common method involves the reduction of 4-nitrobenzyl cyanide using borane generated in situ from sodium borohydride and boron trifluoride etherate. The resulting 4-nitrophenylethylamine is then converted to its hydrobromide salt . Another method involves the substitution of bromine in a precursor compound with ammonia .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenylethylamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Ammonia, amines.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-nitrophenylethylamine hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological receptors or enzymes. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenylethylamine hydrochloride
  • 2-Phenylethanamine
  • N-Methyl-4-nitrophenethylamine hydrochloride

Uniqueness

4-Nitrophenylethylamine hydrobromide is unique due to its specific structure, which includes a nitro group and an ethylamine group attached to a phenyl ring. This structure imparts distinct chemical properties, making it valuable for specific reactions and applications that similar compounds may not be suitable for .

Properties

IUPAC Name

2-(4-nitrophenyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.BrH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEDXMYYHOYVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634302
Record name 2-(4-Nitrophenyl)ethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69447-84-3
Record name 2-(4-Nitrophenyl)ethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-nitrophenyl)ethan-1-amine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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